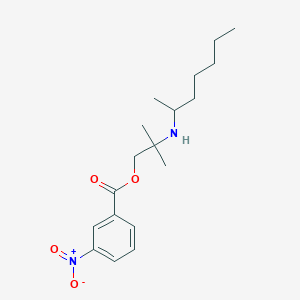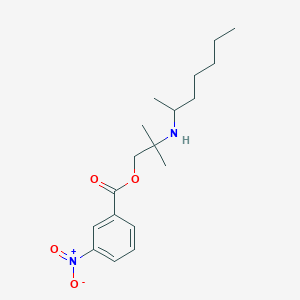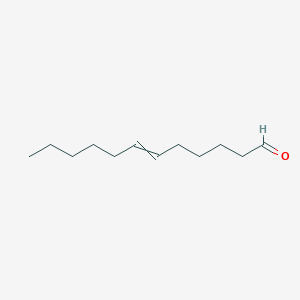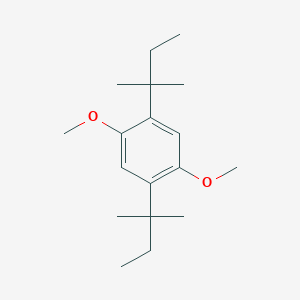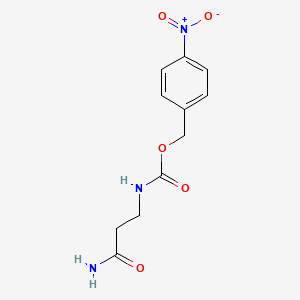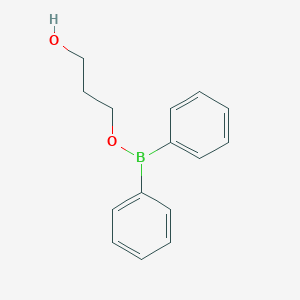
Borinic acid, diphenyl-, 3-hydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, diphenyl-, 3-hydroxypropyl ester: is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond. Borinic acids and their derivatives, such as borinic esters, are known for their enhanced Lewis acidity compared to boronic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of borinic acid, diphenyl-, 3-hydroxypropyl ester typically involves the reaction of diphenylborinic acid with 3-hydroxypropyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: Industrial production of borinic acid esters often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Borinic acid, diphenyl-, 3-hydroxypropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters
Aplicaciones Científicas De Investigación
Chemistry: Borinic acid, diphenyl-, 3-hydroxypropyl ester is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It serves as a reagent in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that borinic esters can inhibit bacterial growth by targeting specific bacterial enzymes. This makes them potential candidates for developing new antibacterial agents .
Industry: In the industrial sector, borinic acid esters are used as catalysts in polymerization reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of borinic acid, diphenyl-, 3-hydroxypropyl ester involves its ability to coordinate with various nucleophiles due to its enhanced Lewis acidity. This coordination facilitates various chemical transformations, such as cross-coupling reactions. The compound can also inhibit bacterial enzymes by binding to their active sites, thereby disrupting their function .
Comparación Con Compuestos Similares
Boronic acids (RB(OH)2): These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boronate esters (RB(OR’)2): These esters are similar in structure but have different reactivity profiles.
Triarylboranes (R3B): These compounds have three C-B bonds and are used in different types of chemical reactions.
Uniqueness: Borinic acid, diphenyl-, 3-hydroxypropyl ester is unique due to its enhanced Lewis acidity, which allows it to participate in a wider range of chemical reactions compared to boronic acids and boronate esters. Its ability to inhibit bacterial enzymes also sets it apart from other boron-containing compounds .
Propiedades
Número CAS |
74666-84-5 |
|---|---|
Fórmula molecular |
C15H17BO2 |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
3-diphenylboranyloxypropan-1-ol |
InChI |
InChI=1S/C15H17BO2/c17-12-7-13-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2 |
Clave InChI |
POSZGGIDNGOMAJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




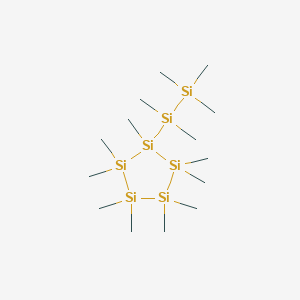
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
